molecular formula C8H5BrF5N B1410686 2-Bromo-4-difluoromethyl-5-(trifluoromethyl)aniline CAS No. 1805522-12-6

2-Bromo-4-difluoromethyl-5-(trifluoromethyl)aniline

Cat. No.: B1410686
CAS No.: 1805522-12-6
M. Wt: 290.03 g/mol
InChI Key: AIKJJDCBOTWFTN-UHFFFAOYSA-N
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Description

2-Bromo-4-difluoromethyl-5-(trifluoromethyl)aniline is a chemical compound with the molecular formula C8H5BrF5N It is characterized by the presence of bromine, difluoromethyl, and trifluoromethyl groups attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-difluoromethyl-5-(trifluoromethyl)aniline typically involves the bromination of aniline derivatives followed by the introduction of difluoromethyl and trifluoromethyl groups. One common method includes:

    Bromination: Aniline is treated with bromine in the presence of a catalyst to introduce the bromine atom at the desired position.

    Introduction of Difluoromethyl and Trifluoromethyl Groups: This step involves the use of reagents such as difluoromethyl bromide and trifluoromethyl iodide under specific reaction conditions to achieve the desired substitution.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-4-difluoromethyl-5-(trifluoromethyl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed:

    Oxidation: Formation of corresponding nitro or nitroso derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

2-Bromo-4-difluoromethyl-5-(trifluoromethyl)aniline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-4-difluoromethyl-5-(trifluoromethyl)aniline involves its interaction with molecular targets such as enzymes or receptors. The presence of bromine, difluoromethyl, and trifluoromethyl groups can influence the compound’s binding affinity and specificity towards these targets. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 2-Bromo-4-(trifluoromethyl)aniline
  • 2-Bromo-4-(difluoromethyl)aniline
  • 4-Bromo-2-(trifluoromethyl)aniline hydrochloride

Comparison: 2-Bromo-4-difluoromethyl-5-(trifluoromethyl)aniline is unique due to the simultaneous presence of both difluoromethyl and trifluoromethyl groups, which can impart distinct chemical and physical properties compared to its analogs

Properties

IUPAC Name

2-bromo-4-(difluoromethyl)-5-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF5N/c9-5-1-3(7(10)11)4(2-6(5)15)8(12,13)14/h1-2,7H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIKJJDCBOTWFTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)N)C(F)(F)F)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF5N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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